molecular formula C18H12ClNO4 B4597533 3-(4-chloro-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

3-(4-chloro-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

Cat. No.: B4597533
M. Wt: 341.7 g/mol
InChI Key: KHPIJZWIGYRUIH-RIYZIHGNSA-N
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Description

3-(4-chloro-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is a useful research compound. Its molecular formula is C18H12ClNO4 and its molecular weight is 341.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.0454856 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Several studies have focused on the synthesis and reactions of compounds related to "3-(4-chloro-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone." For example, the reactions of some benzylidene compounds with potassium cyanide have been explored, showing that nitrobenzylidene derivatives react to yield products of different types, indicating the versatility of such compounds in synthetic chemistry (Sword, 1970). Additionally, the synthesis and crystal structure of related furanone derivatives have been characterized, further contributing to the understanding of their chemical properties and potential applications (Wang Zhao-yang, 2012).

Antimicrobial and Anticancer Activities

Material Science and Engineering

Research in material science has also benefited from the study of such compounds. The synthesis and properties of diorganotin(IV) complexes derived from salicylaldehyde Schiff bases, which bear furan heterocycle moiety, have been explored. These studies have focused on their structural investigation and potential applications, such as in antimicrobial, antioxidant, and anti-inflammatory activities, demonstrating the versatility of these compounds in material science and potential therapeutic applications (Sundeep Kumar & M. Nath, 2018).

Properties

IUPAC Name

(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO4/c1-11-2-5-13(6-3-11)17-10-14(18(21)24-17)8-12-4-7-15(19)16(9-12)20(22)23/h2-10H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPIJZWIGYRUIH-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chloro-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
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3-(4-chloro-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
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3-(4-chloro-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
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3-(4-chloro-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
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3-(4-chloro-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
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3-(4-chloro-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.